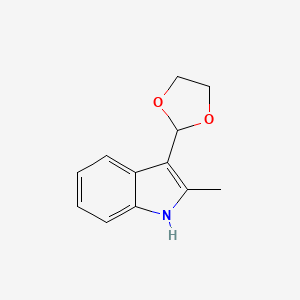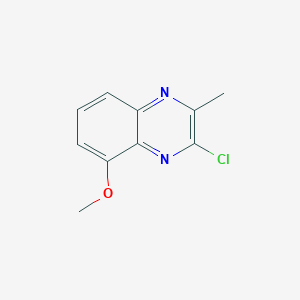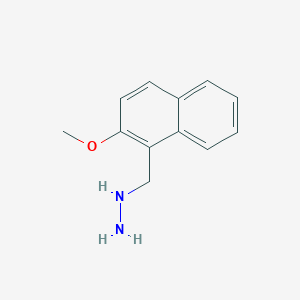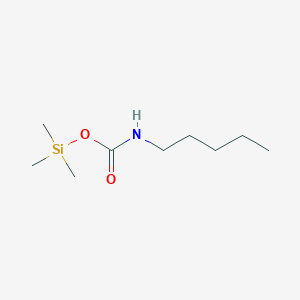
Trimethylsilyl pentylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl pentylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentylcarbamate moiety. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl pentylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with pentylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base helping to form the alkoxide anion and remove the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production of this compound often involves automated derivatization protocols. These protocols utilize robotic autosamplers to ensure reproducibility and high throughput. The automated methods reduce the degradation of unstable metabolites and improve the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl pentylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve mild temperatures and the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl-Pentylcarbamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Schutzgruppe für Alkohole und Amine bei der chemischen Synthese verwendet.
Industrie: Wird bei der Produktion von hochreinen Organosiliziumverbindungen und anderen Spezialmaterialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Trimethylsilyl-Pentylcarbamat beinhaltet die Wechselwirkung der Trimethylsilylgruppe mit verschiedenen molekularen Zielstrukturen. Die Trimethylsilylgruppe kann als Schutzgruppe wirken, indem sie vorübergehend reaktive Stellen an Molekülen blockiert, um unerwünschte Reaktionen zu verhindern. Dies ermöglicht selektive Reaktionen an anderen Stellen des Moleküls . Die molekularen Pfade, die an diesen Prozessen beteiligt sind, sind oft komplex und hängen von der jeweiligen Anwendung und den verwendeten Bedingungen ab .
Wirkmechanismus
The mechanism of action of trimethylsilyl pentylcarbamate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily blocking reactive sites on molecules to prevent unwanted reactions. This allows for selective reactions to occur at other sites on the molecule . The molecular pathways involved in these processes are often complex and depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trimethylsilylchlorid: Ein häufiges Reagenz, das bei der Synthese von Trimethylsilylderivaten verwendet wird.
Trimethylsilylcyanid: Wird in ähnlichen Derivatisierungsreaktionen für die Metabolitenprofilierung verwendet.
Trimethylsilylether: Eine weitere Verbindung mit einer Trimethylsilylgruppe, die als Schutzgruppe für Alkohole verwendet wird.
Einzigartigkeit
Trimethylsilyl-Pentylcarbamat ist aufgrund seiner spezifischen Kombination aus einer Trimethylsilylgruppe und einem Pentylcarbamat-Rest einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften, die es besonders nützlich für Anwendungen machen, die einen selektiven Schutz und eine Derivatisierung erfordern .
Eigenschaften
CAS-Nummer |
61355-44-0 |
|---|---|
Molekularformel |
C9H21NO2Si |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
trimethylsilyl N-pentylcarbamate |
InChI |
InChI=1S/C9H21NO2Si/c1-5-6-7-8-10-9(11)12-13(2,3)4/h5-8H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
ZKMQDMWJKWOBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




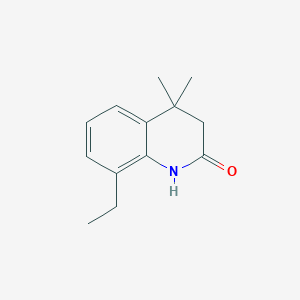



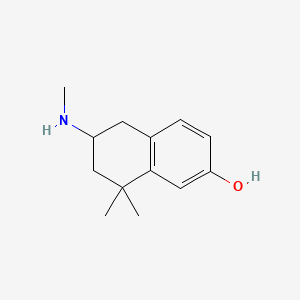

![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)

